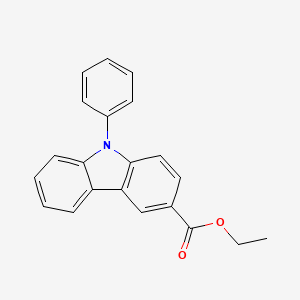
ethyl 9-phenyl-9H-carbazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-phenyl-9H-carbazole-3-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with an ethyl ester group at the 3-position and a phenyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-phenyl-9H-carbazole-3-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 9-position of the carbazole core through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.
Esterification: The ethyl ester group can be introduced at the 3-position through an esterification reaction using ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid derivatives.
Reduction: Carbazole-3-alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 9-phenyl-9H-carbazole-3-carboxylate has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent, particularly in targeting melanoma cells through the activation of the p53 pathway.
Materials Science: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of ethyl 9-phenyl-9H-carbazole-3-carboxylate in biological systems involves its interaction with molecular targets such as the p53 protein. The compound can activate the p53 pathway, leading to increased apoptosis and reduced proliferation of cancer cells . This mechanism is particularly relevant in the context of melanoma treatment, where the activation of p53 plays a crucial role in suppressing tumor growth .
Comparison with Similar Compounds
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can be compared with other carbazole derivatives, such as:
9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ester group.
9-phenyl-9H-carbazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
9-benzyl-9H-carbazole: Similar structure but with a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 9-phenylcarbazole-3-carboxylate |
InChI |
InChI=1S/C21H17NO2/c1-2-24-21(23)15-12-13-20-18(14-15)17-10-6-7-11-19(17)22(20)16-8-4-3-5-9-16/h3-14H,2H2,1H3 |
InChI Key |
XVFBWROPUQSQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















